2-Ethyl-3-methylbutanal
Description
2-Ethyl-3-methylbutanal (CAS: 26254-92-2) is a branched-chain aliphatic aldehyde with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol . It is also known by synonyms such as 2-ethylisovaleraldehyde and 2-ethyl-3-methylbutyraldehyde. The compound is characterized by a carbonyl group flanked by ethyl and methyl substituents, resulting in a structure written as (CH₃)₂CHCH(C₂H₅)CHO .
Properties
IUPAC Name |
2-ethyl-3-methylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-7(5-8)6(2)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGPBDQRELYPLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949121 | |
| Record name | 2-Ethyl-3-methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26254-92-2 | |
| Record name | 2-Ethyl-3-methylbutanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26254-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-3-methylbutyraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026254922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-3-methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-3-methylbutyraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Strecker Degradation of Amino Acids
One of the primary synthetic routes to 2-Ethyl-3-methylbutanal involves the Strecker degradation of amino acids. This reaction is a well-established biochemical and chemical pathway where an amino acid reacts with a reducing sugar under heat, leading to the formation of aldehydes such as this compound. The process involves enzymatic catalysis by enzymes like α-keto acid decarboxylase and α-ketoacid dehydrogenase, which facilitate the conversion of branched-chain amino acids into their corresponding aldehydes.
- Reaction conditions: Typically involves heating amino acids with reducing sugars.
- Catalysts: Enzymes such as α-keto acid decarboxylase.
- Outcome: Formation of branched aldehydes including this compound.
This method mimics natural flavor formation pathways and is often exploited in food chemistry to generate flavor compounds during fermentation or heat processing.
Catalytic Dehydrogenation of 2-Ethyl-3-methylbutanol
Industrial synthesis commonly employs catalytic dehydrogenation of the corresponding alcohol, 2-Ethyl-3-methylbutanol, to produce this compound.
- Catalysts: Metal catalysts such as copper or nickel.
- Conditions: Elevated temperatures to facilitate hydrogen removal.
- Reaction:
$$
\text{2-Ethyl-3-methylbutanol} \xrightarrow[\text{catalyst}]{\text{heat}} \text{this compound} + H_2
$$
This method is advantageous for industrial scale due to its relatively straightforward conversion and high yield.
Oxidation Reactions
This compound can also be prepared or further transformed through oxidation reactions:
- Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
- Reaction: Oxidation of 2-Ethyl-3-methylbutanol to this compound or further to the corresponding acid (2-Ethyl-3-methylbutanoic acid).
This reaction is controlled to stop at the aldehyde stage for the preparation of this compound.
Reduction and Nucleophilic Addition (Reverse and Derivative Synthesis)
- Reduction: The aldehyde can be reduced back to the alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Nucleophilic addition: this compound can undergo nucleophilic addition with Grignard reagents to form secondary or tertiary alcohols, useful in synthetic organic chemistry for derivative preparation.
Preparation Data and Formulation Details
Stock Solution Preparation Table
The preparation of stock solutions of this compound for research or formulation purposes follows precise dilution protocols based on molecular weight (114.19 g/mol) and desired molarity:
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 8.7573 | 43.7867 | 87.5733 |
| 5 mM Solution Volume (mL) | 1.7515 | 8.7573 | 17.5147 |
| 10 mM Solution Volume (mL) | 0.8757 | 4.3787 | 8.7573 |
This table guides precise preparation of solutions for in vitro or in vivo studies, ensuring reproducibility and accurate dosing.
In Vivo Formulation Methodology
For in vivo applications, this compound solutions are prepared by dissolving the compound in DMSO to create a master liquid, followed by sequential addition of solvents such as PEG300, Tween 80, and water or corn oil. Each solvent addition requires the solution to be clear before proceeding, aided by vortexing, ultrasound, or mild heating. This stepwise approach ensures solubility and stability of the compound in biological formulations.
Research Findings on Formation Pathways
Recent studies on related branched aldehydes, including 3-methylbutanal (structurally similar to this compound), provide insight into the biochemical formation pathways relevant to its preparation:
- The formation of branched aldehydes during fermentation or food processing involves amino acid catabolism, particularly leucine degradation.
- The presence of α-keto acids (e.g., α-ketoglutaric acid) influences the yield of aldehydes via enzymatic pathways.
- These findings underscore the importance of precursor availability and enzymatic activity in optimizing aldehyde production in biological systems.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Catalysts | Conditions | Advantages | Applications |
|---|---|---|---|---|
| Strecker Degradation | Amino acids, reducing sugars, enzymes | Heat, enzymatic catalysis | Mimics natural flavor formation | Food flavor synthesis |
| Catalytic Dehydrogenation | 2-Ethyl-3-methylbutanol, Cu/Ni catalyst | Elevated temperature | High yield, industrial scalability | Industrial aldehyde production |
| Oxidation | KMnO4, CrO3 | Controlled oxidation | Selective aldehyde formation | Synthetic intermediate |
| Reduction (reverse reaction) | NaBH4, LiAlH4 | Mild reducing conditions | Conversion to alcohol | Derivative synthesis |
| Nucleophilic Addition | Grignard reagents | Anhydrous conditions | Formation of secondary/tertiary alcohols | Organic synthesis |
Scientific Research Applications
Chemical Synthesis
Role as a Starting Material:
2-Ethyl-3-methylbutanal serves as a versatile starting material in organic synthesis. Its unique structure allows it to be used in the production of various organic compounds. For instance, it can be transformed into alcohols or acids through oxidation and reduction reactions.
Synthesis Methods:
- Strecker Degradation: This process involves the reaction of amino acids with reducing sugars, leading to the formation of the aldehyde under enzymatic catalysis.
- Catalytic Dehydrogenation: Industrially, it can be produced from 2-ethyl-3-methylbutanol using metal catalysts like copper or nickel at elevated temperatures to facilitate the removal of hydrogen atoms.
Flavoring Agent in Food Industry
Flavor Profile:
Due to its strong malty aroma, this compound is widely used as a flavoring agent in the food industry. It contributes significantly to the sensory perception of various food products, imparting a distinctive taste that enhances consumer appeal.
Case Study:
A study on Raclette-type cheese demonstrated how this compound plays a crucial role in flavor compound formation during fermentation processes. This compound was found to influence the overall aroma profile of the cheese, showcasing its importance in dairy products .
Biological Research
Metabolic Pathways:
Research indicates that this compound is involved in metabolic pathways related to branched-chain amino acid degradation. It has been shown to influence cellular processes and gene expression in microbial cells utilized for fermentation.
Potential Therapeutic Applications:
Ongoing research is investigating its potential as a biomarker for certain metabolic disorders. The compound's interactions at the cellular level may provide insights into metabolic dysfunctions and lead to new therapeutic strategies .
Industrial Applications
Use in Chemical Manufacturing:
In addition to its role as a flavoring agent, this compound is utilized in chemical manufacturing processes where it acts as an intermediate for synthesizing other chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methylbutanal involves its interaction with nucleophiles due to the presence of the electrophilic carbonyl group. The slightly positive carbon atom in the carbonyl group is susceptible to nucleophilic attacks, leading to various chemical reactions. In biological systems, it is involved in the Strecker degradation pathway, where it is formed from the degradation of amino acids .
Comparison with Similar Compounds
Key Properties :
- Purity : >98% (research-grade) .
- Storage : Stable at 2–8°C in sealed containers to avoid moisture .
- Applications : Primarily used in research settings, including chromatographic analysis of bioactive metabolites in food chemistry .
Comparison with Similar Compounds
Structural and Functional Group Comparison
The compound’s structural analogs include aldehydes, ketones, and esters with comparable branching or functional groups. Below is a comparative analysis:
Structural Insights :
- Functional Groups: Esters (e.g., Ethyl 2-acetyl-3-methylbutanoate) offer greater stability than aldehydes, making them preferable in drug synthesis .
Chromatographic Behavior
In a study analyzing bioactive metabolites, this compound exhibited a retention time of 2.664 min , shorter than cyclic ketones like 3-hexen-2-one (3.102 min). This suggests lower polarity or increased volatility due to branching.
| Compound | Retention Time (min) | Relative Abundance (%) | Class |
|---|---|---|---|
| This compound | 2.664 | 1.41 | Aliphatic aldehyde |
| 3-Hexen-2-one | 3.102 | 1.60 | Methyl ketone |
| Hexadecanoic acid methyl ester | 14.781 | 0.56 | Fatty acid ester |
Interpretation : The aldehyde’s early elution highlights its volatility, while esters and ketones retain longer due to stronger interactions with chromatographic phases .
Biological Activity
2-Ethyl-3-methylbutanal is a branched-chain aldehyde with significant biological activity, particularly in the context of flavor chemistry, metabolic pathways, and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and implications for various industries, including food and medicine.
This compound (C₇H₁₄O) is characterized by its branched structure, which contributes to its unique sensory properties. The aldehyde group in this compound is reactive, making it a key player in various biochemical reactions.
Target of Action
The primary mode of action for this compound involves interaction with cellular targets, influencing metabolic pathways and gene expression. The compound's aldehyde group can react with nucleophiles, leading to modifications in proteins and other biomolecules.
Biochemical Pathways
This compound is notably involved in:
- Flavor Formation : It is a potent flavor compound derived from the Strecker degradation of amino acids, where it contributes to the malty aroma in various food products .
- Cell Signaling : Research indicates that it can modulate gene expression related to flavor production in microbial cells used during fermentation processes.
Cellular Effects
Studies have shown that this compound can influence cellular processes such as:
- Gene Expression : It affects the expression of genes associated with flavor synthesis in fermentation.
- Metabolic Pathways : At varying concentrations, this compound can enhance or disrupt metabolic functions. Low doses may promote flavor production, while high doses can lead to cellular damage and metabolic disruption.
Dosage Effects in Animal Models
Research indicates that dosage significantly impacts the biological activity of this compound:
- Low Doses : Enhance flavor profiles without adverse effects.
- High Doses : Can exhibit toxic effects, including cellular damage and disruption of metabolic pathways.
Food Industry
This compound is widely utilized as a flavoring agent due to its strong malty aroma. It plays a crucial role in:
- Fermentation Processes : Enhancing the sensory characteristics of products like beer and cheese by contributing to their aroma profiles .
- Flavor Chemistry Studies : Its formation and stability are often studied to optimize flavor production during food processing .
Medical Research
Ongoing research is exploring the potential therapeutic applications of this compound:
- Biomarker Development : Investigating its role as a biomarker for certain metabolic disorders.
- Metabolic Studies : Understanding its involvement in metabolic pathways may provide insights into dietary impacts on health.
Case Studies
Several studies highlight the biological activity of this compound:
- Flavor Compound Formation : A study on Raclette-type cheese demonstrated how this compound contributes to malty aromas during fermentation, showing its importance in dairy product development .
- Impact on Microbial Fermentation : Research indicated that this compound modulates gene expression related to amino acid metabolism in yeast used for fermentation, enhancing flavor profiles in fermented products .
- Sensory Analysis in Beverages : Investigations into ready-to-drink coffee beverages showed that this compound significantly influences retronasal aroma release, impacting consumer perception and preference .
Chemical Reactions Analysis
Atmospheric Degradation Reactions
2-Ethyl-3-methylbutanal participates in atmospheric oxidation processes involving Cl atoms, OH radicals, and NO₃ radicals. These reactions are critical for understanding its environmental fate.
Key Findings:
-
Rate Coefficients (298 K, 710 Torr):
Oxidant Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Cl atoms 1.27 × 10⁻¹⁰ OH radicals 1.25 × 10⁻¹² (estimated) NO₃ radicals <1 × 10⁻¹⁵ (negligible) The high reactivity with Cl atoms is attributed to hydrogen abstraction at the α-carbon, while steric hindrance from branching reduces reactivity compared to linear aldehydes like 3-methylbutanal .
-
Primary Reaction Products :
These products form via radical-initiated decomposition pathways, as shown in mechanistic studies using FTIR and GC-MS .
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions.
Example Reaction:
-
Conditions : Strong oxidizing agents (e.g., KMnO₄ in acidic media).
-
Mechanism : The α-hydrogen is abstracted, leading to the formation of a carboxylic acid via intermediate peroxides.
Reduction Reactions
Reduction of the aldehyde group yields the corresponding alcohol.
Example Reaction:
-
Conditions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
-
Selectivity : NaBH₄ is preferred for aldehydes due to milder conditions .
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon facilitates nucleophilic attacks, forming secondary alcohols.
Example with Grignard Reagent:
-
Products : Tertiary alcohols when using organometallic reagents like Grignard or organolithium compounds.
Comparative Reactivity in Carbonyl Compounds
Reactivity trends for aldehydes vs. ketones with atmospheric oxidants:
| Compound Type | Reactivity with Cl Atoms | Reactivity with OH Radicals |
|---|---|---|
| Aldehydes | High (10⁻¹⁰–10⁻¹¹) | Moderate (10⁻¹²–10⁻¹³) |
| Ketones | Low (10⁻¹¹–10⁻¹²) | Very low (10⁻¹³–10⁻¹⁴) |
Steric hindrance from branching in this compound reduces its reactivity compared to less-substituted aldehydes .
Environmental and Industrial Implications
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-Ethyl-3-methylbutanal in laboratory settings?
- Methodology : Reductive amination or oxidation of corresponding alcohols (e.g., 2-ethyl-3-methylbutanol) using catalysts like sodium triacetoxyhydroborate (STAB) in inert solvents (e.g., dichloroethane) under nitrogen atmospheres. Reaction optimization includes stoichiometric control and stepwise quenching (e.g., ethyl acetate dilution, bicarbonate washes) to isolate the aldehyde .
- Data Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity through gas chromatography (GC).
Q. How can this compound be characterized spectroscopically?
- Techniques :
- NMR : Analyze - and -NMR for aldehyde proton (~9-10 ppm) and branching patterns (e.g., ethyl/methyl groups).
- GC-MS : Compare retention indices and fragmentation patterns with databases (e.g., NIST) for structural confirmation .
- Challenges : Differentiate from isomers (e.g., 3-methylbutanal) using high-resolution mass spectrometry (HRMS) to resolve mass ambiguities.
Q. What safety protocols apply to handling this compound in research labs?
- Guidelines : Follow IFRA standards for aldehydes (e.g., 3-Phenylbutanal), including limits on vapor exposure and use of fume hoods. Implement OSHA-recommended medical monitoring for respiratory or dermal irritation .
- Documentation : Maintain Safety Data Sheets (SDS) and emergency response plans for spills or accidental exposure.
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing side products?
- Experimental Design :
- Parameter Screening : Vary solvent polarity (e.g., dichloroethane vs. THF), temperature (0°C to RT), and reducing agent equivalents (STAB vs. NaBH) using Design of Experiments (DoE) .
- Side Product Analysis : Identify aldol condensation byproducts via LC-MS and adjust reaction pH (<7) to suppress base-catalyzed pathways.
- Case Study : A 2024 patent achieved 85% yield by incremental reagent addition and strict anhydrous conditions .
Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Analytical Strategy :
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT for chemical shifts).
- Contradiction Analysis : If -NMR shows unexpected splitting, assess solvent effects or diastereomeric impurities via 2D-COSY .
Q. What computational approaches predict the reactivity of this compound in nucleophilic additions?
- Methods :
- DFT Modeling : Calculate frontier molecular orbitals (FMOs) to assess electrophilicity at the carbonyl carbon.
- Transition State Analysis : Use software like Gaussian to model steric effects from ethyl/methyl groups on activation barriers.
Notes on Evidence Utilization
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
